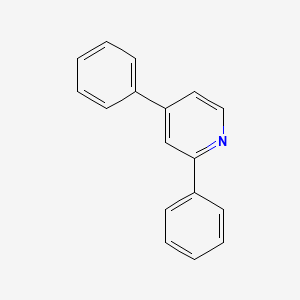
2,4-Diphenylpyridine
説明
2,4-Diphenylpyridine is a useful research compound. Its molecular formula is C17H13N and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing 2,4-diphenylpyridine, and how can reaction conditions be optimized for scale-up?
- Methodology : A copper/amine-catalyzed condensation of (E)-acetophenone O-acetyl oxime with cinnamaldehyde is widely used. Key steps include refluxing in dichloroethane under nitrogen, followed by column chromatography (hexane/ethyl acetate gradients) to isolate the product. This method yields 64% under optimized conditions .
- Optimization : Adjusting the ratio of diisopropylamine to copper(I) iodide (1.2:1) and controlling temperature during Kugelrohr distillation (120°C, 0.75 mmHg) improves purity and scalability .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Key Techniques :
- 1H NMR : Peaks at δ 8.6–7.2 ppm confirm aromatic protons and substitution patterns .
- ATR-FTIR : Bands at 1604, 1577, and 1447 cm⁻¹ correspond to C=C/C=N stretching in the pyridine and phenyl rings .
- Melting Point : 66–67°C serves as a purity indicator .
- X-ray Diffraction : Resolves dihedral angles between phenyl and pyridine rings (e.g., 10.9°–42.1° in derivatives), critical for structural validation .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Precautions : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential inhalation hazards .
- Waste Disposal : Segregate organic waste and use certified agencies for disposal to minimize environmental impact .
Advanced Research Questions
Q. How do substituents on the phenyl rings influence the coordination chemistry of this compound in metal complexes?
- Mechanistic Insight : Electron-withdrawing groups on phenyl rings enhance the acceptor strength of the pyridine moiety in cyclometalated platinum(II) complexes, shifting UV-Vis absorption to 440 nm upon metal binding. Conversely, electron-donating groups stabilize π-conjugation, affecting charge-transfer properties .
- Application : Ditopic probes with this compound cores selectively bind Hg²⁺ via pyridine coordination, enabling anion sensing through ternary ion-pair formation .
特性
IUPAC Name |
2,4-diphenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-3-7-14(8-4-1)16-11-12-18-17(13-16)15-9-5-2-6-10-15/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASXBDJBCBUIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205377 | |
| Record name | Pyridine, diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26274-35-1, 56842-43-4 | |
| Record name | 2,4-Diphenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26274-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















